REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[C:16]([CH3:21])[CH:15]=1.CN([CH:25]=[O:26])C>C1COCC1>[Br:13][C:14]1[CH:15]=[C:16]([CH3:21])[C:17]([F:20])=[C:18]([CH:19]=1)[CH:25]=[O:26]
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Name
|
|
Quantity
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4.01 g
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
19.9 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)F)C
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at −78° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture was stirred for 1 h at the same temperature
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Duration
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1 h
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Type
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STIRRING
|
Details
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stirred at −78° C. for another 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
then the reaction mixture was quenched with 1N HCl solution (aq) at 0° C
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with diethyl ether
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Type
|
WASH
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Details
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washed with water and saturated brine solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over anhydrous Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the crude compound
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (SiO2, 100-200 mesh; eluting with 5% ethyl acetate/pet ether)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C=O)C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |